molecular formula C17H18N2O5S B2493540 ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-38-2

ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2493540
M. Wt: 362.4
InChI Key: GXHQSVQSHCQFHP-UHFFFAOYSA-N
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Description

The compound is a derivative of sulfanylidene-1,2,3,4-tetrahydropyrimidine, synthesized through acid-catalyzed cyclocondensation reactions involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. Its structure and properties have been analyzed to understand its potential applications in material science and pharmaceuticals (Sarojini et al., 2015).

Synthesis Analysis

Ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can be synthesized via a one-pot, two-step method, involving a sulfide contraction step. This synthesis approach includes solution and solid-phase synthesis techniques, highlighting the versatility in its preparation methods (Singh et al., 2010).

Molecular Structure Analysis

The molecular structure reveals a reduced pyrimidine ring adopting a conformation intermediate between the boat, screw-boat, and twist-boat forms. Hydrogen bonds play a significant role in linking the organic molecules into ribbons, containing alternating rings, contributing to the stability and unique properties of the compound (Sarojini et al., 2015).

Chemical Reactions and Properties

The compound demonstrates unique reactivity patterns when subjected to different chemical reactions, including nucleophilic substitutions and ring expansions. The reaction pathway can significantly vary depending on the basicity-nucleophilicity of the reaction media, illustrating the compound's versatile chemical behavior (Fesenko et al., 2010).

properties

IUPAC Name

ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-4-24-16(21)14-10(2)18-17(22)19-15(14)25-9-13(20)11-5-7-12(23-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHQSVQSHCQFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

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